molecular formula C9H9N3O2 B1523642 Methyl 3-amino-1H-indazole-4-carboxylate CAS No. 1167056-94-1

Methyl 3-amino-1H-indazole-4-carboxylate

Cat. No. B1523642
CAS RN: 1167056-94-1
M. Wt: 191.19 g/mol
InChI Key: JAMTVIKEAFEJBA-UHFFFAOYSA-N
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Description

“Methyl 3-amino-1H-indazole-4-carboxylate” is a chemical compound with the molecular weight of 191.19 . It is a solid substance at room temperature . This compound is part of the indazole family, which are heterocyclic aromatic organic compounds .


Synthesis Analysis

The synthesis of indazoles, including “Methyl 3-amino-1H-indazole-4-carboxylate”, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-1H-indazole-4-carboxylate” can be represented by the InChI code: 1S/C9H9N3O2/c1-14-9(13)8-7-5(10)3-2-4-6(7)11-12-8/h2-4H,10H2,1H3,(H,11,12) .


Chemical Reactions Analysis

Indazoles, including “Methyl 3-amino-1H-indazole-4-carboxylate”, can undergo various chemical reactions. For instance, they can participate in Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .


Physical And Chemical Properties Analysis

“Methyl 3-amino-1H-indazole-4-carboxylate” is a solid substance at room temperature . It has a molecular weight of 191.19 . The compound should be stored in a refrigerator .

Scientific Research Applications

Anti-Inflammatory Applications

The indazole nucleus, which is a core part of Methyl 3-amino-1H-indazole-4-carboxylate, has been studied for its anti-inflammatory properties. Compounds with this nucleus have been shown to inhibit the production of pro-inflammatory mediators in various models. For instance, certain indazole derivatives have demonstrated potential in reducing inflammation by targeting cyclo-oxygenase-2 (COX-2) pathways, which are crucial in the inflammatory process .

Anticancer Activity

Indazole derivatives, including those similar to Methyl 3-amino-1H-indazole-4-carboxylate, have been explored for their anticancer activities. These compounds can inhibit cell growth in various cancer cell lines, including colon and melanoma, by inducing apoptosis and affecting cell cycle regulation. The indazole moiety’s ability to interact with key biological targets like Bcl2 family members and the p53/MDM2 pathway makes it a promising scaffold for developing new anticancer agents .

Antimicrobial Potential

The structural framework of indazoles has been associated with significant antimicrobial activity. This includes the potential to act against a range of bacteria and fungi, which is critical given the rising concern over antibiotic resistance. Research into Methyl 3-amino-1H-indazole-4-carboxylate could lead to the development of novel antimicrobial agents that can be used to treat various infectious diseases .

Antihypertensive Effects

Indazole compounds have been identified as potential antihypertensive agents. They can modulate blood pressure by affecting vascular smooth muscle tone and endothelial function. The exploration of Methyl 3-amino-1H-indazole-4-carboxylate in this context could yield new treatments for hypertension, a major risk factor for cardiovascular diseases .

Neuroprotective Properties

Research has indicated that indazole derivatives may possess neuroprotective effects. These compounds could potentially be used in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or death. The specific mechanisms by which Methyl 3-amino-1H-indazole-4-carboxylate might exert such effects would be an interesting area for further study .

Diabetes Management

Indazole derivatives have shown promise in managing diabetes by exhibiting hypoglycemic effects. They may influence insulin signaling pathways or enhance glucose uptake in peripheral tissues. Investigating the role of Methyl 3-amino-1H-indazole-4-carboxylate in this field could contribute to the development of new therapeutic options for diabetes patients .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Indazole-containing compounds, including “Methyl 3-amino-1H-indazole-4-carboxylate”, have a wide range of medicinal applications. Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions of this compound could involve further exploration of its medicinal properties and development of more efficient synthesis methods.

properties

IUPAC Name

methyl 3-amino-1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)5-3-2-4-6-7(5)8(10)12-11-6/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMTVIKEAFEJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-1H-indazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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